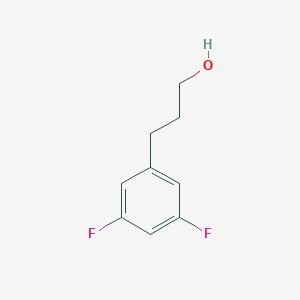

3-(3,5-Difluorophenyl)propan-1-ol

Descripción general

Descripción

3-(3,5-Difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10F2O and a molecular weight of 172.17 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a propanol chain. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 3-(3,5-Difluorophenyl)propan-1-ol typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method involves the reduction of 3,5-difluorobenzaldehyde using sodium borohydride (NaBH4) in methanol as the solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of 3,5-difluorobenzaldehyde in the presence of a palladium catalyst. This method offers higher yields and is more suitable for large-scale production .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

3-(3,5-Difluorophenyl)propan-1-ol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-(3,5-Difluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit enzymes involved in metabolic processes, thereby modulating cellular functions .

Comparación Con Compuestos Similares

3-(3,5-Difluorophenyl)propan-1-ol can be compared with other similar compounds, such as:

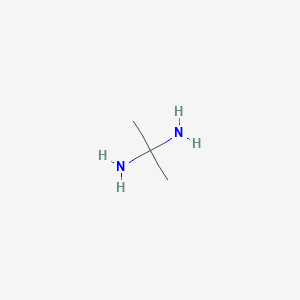

3-(3,5-Difluorophenyl)propan-1-amine: This compound has an amine group instead of a hydroxyl group, which alters its chemical reactivity and biological activity.

3-(3,5-Difluorophenyl)propanoic acid: The carboxylic acid group in this compound provides different chemical properties, such as increased acidity and the ability to form salts.

3-(3,5-Difluorophenoxy)propan-1-ol: This compound has an ether linkage, which affects its solubility and reactivity compared to the hydroxyl group in this compound.

The uniqueness of this compound lies in its specific combination of the difluorophenyl group and the propanol chain, which imparts distinct chemical and biological properties.

Propiedades

IUPAC Name |

3-(3,5-difluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNBOGNLNGJULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555085 | |

| Record name | 3-(3,5-Difluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105219-37-2 | |

| Record name | 3-(3,5-Difluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-OCTYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE](/img/structure/B17266.png)

![[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B17292.png)